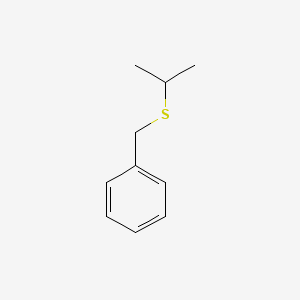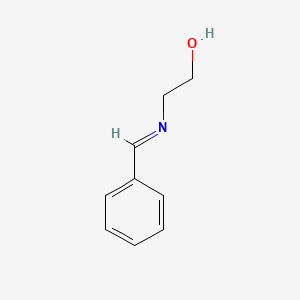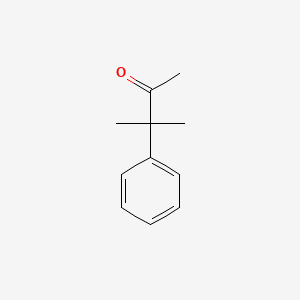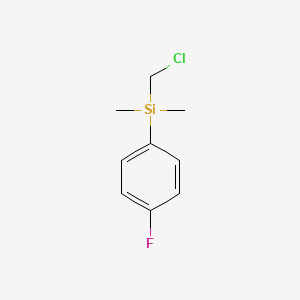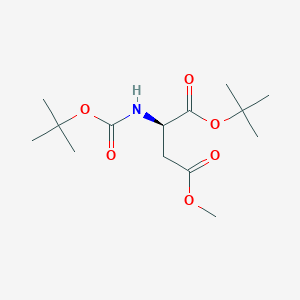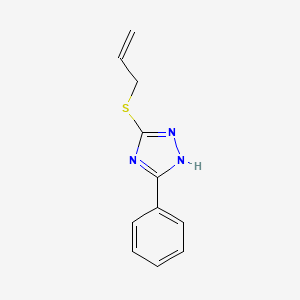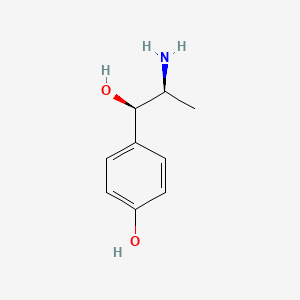
5-Butyl-2-methylaniline
Übersicht
Beschreibung
5-Butyl-2-methylaniline is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions . For instance, the synthesis of 2-(sec-butyl)-6-methylaniline involves the use of crotyl bromide and 2-methylaniline in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a butyl group and a methyl group . The exact positions of these substituents on the benzene ring can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
This compound, like other anilines, can undergo a variety of chemical reactions. For example, anilines can be methylated using methanol in the presence of cyclometalated ruthenium complexes . This reaction proceeds via a hydrogen autotransfer mechanism .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Butyl-2-methylaniline has been a compound of interest in various synthetic and chemical property studies:
- Sterically Crowded Aminodichlorophosphine Preparation : It served as a building block in the preparation of sterically crowded N-(2,4-di-t-butylphenyl)-N-methylaminodichlorophosphine, a compound useful for creating unsymmetrical diphosphenes (Rivière et al., 2002).
- Development of Biologically Active Compounds : It was utilized in the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for numerous biologically active compounds including omisertinib (AZD9291) (Zhao et al., 2017).
- Chiral Ligands for Asymmetric Catalysis : It was found that N-(tert-butyl)-N-methylanilines possess axial chirality and were successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation, demonstrating the compound's potential in creating chiral products (Mino et al., 2015).
Catalysis and Reactions
The compound has also been noted for its role in catalytic processes and reaction mechanisms:
- Propargylamine Synthesis : It was involved in the direct C–C coupling reaction as part of a cascade methylation and C–H functionalization process under metal–organic framework catalysis (Dang et al., 2014).
- Photochemical and Thermal Reactions : this compound participated in complex photochemical and thermal reactions, contributing to the understanding of reaction mechanisms involving isonitriles and azaphosphirene complexes (Ionescu et al., 2005).
Spectroscopic and Structural Analysis
Spectroscopic methods have been applied to study the structure and behavior of this compound-related compounds:
- Vibrational Spectra Study : An experimental and theoretical study of vibrational spectra was conducted on 2-chloro-5-methylaniline, providing detailed insights into its structural and spectroscopic properties (Karabacak et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Butyl-2-methylaniline, also known as 5-Butyl-o-toluidine, is a derivative of aniline, a primary aromatic amine
Mode of Action
It is known that anilines can undergo various chemical reactions, including methylation . Methylation of anilines with methanol is catalyzed by cyclometalated ruthenium complexes, resulting in the formation of N-methylanilines . This process involves a hydrogen autotransfer procedure .
Biochemical Pathways
Anilines are known to be involved in various biochemical pathways, including those related to the synthesis of bio-active compounds . The methylation of anilines can influence the lipophilicity of such compounds, making them more biologically accessible .
Pharmacokinetics
The compound’s physicochemical properties, such as its boiling point (2685±90 °C at 760 mmHg), vapor pressure (00±05 mmHg at 25°C), and water solubility (511 mg/L at 25 deg C) suggest that it may have moderate bioavailability .
Result of Action
The methylation of anilines can result in the formation of n-methylanilines, which can influence various biochemical processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the methylation of anilines with methanol is known to proceed under mild conditions (60 °C) in a practical manner (NaOH as base) . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
5-butyl-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYJPGVYIFPALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607282 | |
| Record name | 5-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77594-90-2 | |
| Record name | 5-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

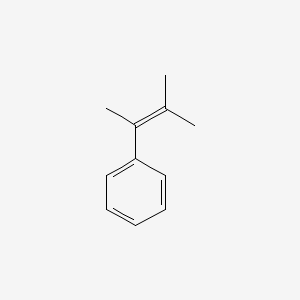

![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)
![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)
